N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths, bond angles, and any stereochemistry.Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. The functional groups present in the compound often determine its reactivity.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and more.Scientific Research Applications
Chemical Synthesis and Characterization
Researchers have developed novel synthetic methodologies and characterized various chemical compounds, including those related to N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide. These studies involve the synthesis of compartmental ligands derived from acetazolamide, exploring their complexation with metals like cobalt and the subsequent structural analysis through techniques such as X-ray crystallography (Crane et al., 2004). Additionally, research on chloroacetamide herbicides and their metabolism provides insights into the chemical reactivity and potential environmental impact of related compounds (Coleman et al., 2000).
Anticancer Properties
Studies have focused on the design, synthesis, and characterization of acetamide derivatives, investigating their anticancer properties through cytotoxicity screening on various cancer cell lines. For instance, novel 2-chloro N-aryl substituted acetamide derivatives exhibited significant cytotoxicity, highlighting their potential as therapeutic agents (Vinayak et al., 2014).
Molecular Interaction and Activity
Research into the molecular structure and intermolecular interactions of N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide-related compounds has been conducted. These studies provide valuable insights into the hydrogen bonding patterns and crystal packing, which are crucial for understanding the compound's chemical behavior and potential biological activity (Boechat et al., 2011).
Environmental Impact and Metabolism
The metabolism of chloroacetamide herbicides and their interaction with liver microsomes in human and rat models have been studied, offering a perspective on the environmental and health implications of these chemicals. Such research aids in understanding the biotransformation and potential toxicological effects of related acetamide compounds (Coleman et al., 2000).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please consult with a professional chemist or a reliable database for accurate information. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-11-4-5-13(6-15(11)20)21-18(26)9-24-8-17(27-3)16(25)7-14(24)10-28-19-23-22-12(2)29-19/h4-8H,9-10H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGVEMUCNJCYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide |
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